Diethyl hexylmalonate
CAS No.: 5398-10-7
Cat. No.: VC3907281
Molecular Formula: C13H24O4
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5398-10-7 |
|---|---|
| Molecular Formula | C13H24O4 |
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | diethyl 2-hexylpropanedioate |
| Standard InChI | InChI=1S/C13H24O4/c1-4-7-8-9-10-11(12(14)16-5-2)13(15)17-6-3/h11H,4-10H2,1-3H3 |
| Standard InChI Key | HSHMTDVEKPAEGS-UHFFFAOYSA-N |
| SMILES | CCCCCCC(C(=O)OCC)C(=O)OCC |
| Canonical SMILES | CCCCCCC(C(=O)OCC)C(=O)OCC |
| Boiling Point | 269.0 °C |
Introduction
Chemical Identification and Structure
Diethyl hexylmalonate, systematically named diethyl 2-hexylpropanedioate, has the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol . Its structure features a malonic acid backbone substituted with a hexyl group at the central carbon and two ethyl ester groups (Figure 1).
Key identifiers:
-
IUPAC Name: Diethyl 2-hexylpropanedioate
-
SMILES: CCCCCCC(C(=O)OCC)C(=O)OCC
Synthesis Methods
Diethyl hexylmalonate is typically synthesized via alkylation of diethyl malonate with a hexyl halide under basic conditions. Two primary routes are documented:
Alkylation with Bromohexane
A patent (CN105646217A) outlines a catalyst-free method using:
-
Sodium ethoxide (generated from sodium and ethanol).
-
Diethyl malonate and 1-bromohexane in a molar ratio of 1:1.1.
-
Reflux at 80–85°C for 2–2.5 hours, yielding 79% after purification .
Substitution with 1,6-Dibromohexane
An alternative approach (CN113087623A) involves reacting 1,6-dibromohexane with diethyl malonate in the presence of sodium methoxide, followed by hydrolysis and decarboxylation to yield 8-bromooctanoic acid as an intermediate .
Table 1: Optimal synthesis conditions
| Parameter | Value |
|---|---|
| Temperature | 80–85°C |
| Reaction Time | 2–2.5 hours |
| Molar Ratio (Malonate:Halide) | 1:1.1 |
| Yield | 79% |
Physicochemical Properties
Diethyl hexylmalonate is a colorless liquid with the following characteristics :
Table 2: Physical properties
| Property | Value |
|---|---|
| Density (20°C) | 0.975 g/cm³ |
| Boiling Point | 269°C |
| Refractive Index (n²⁰/D) | 1.438 |
| Flash Point | 122.7°C |
| Solubility | Immiscible in water; soluble in organic solvents (e.g., toluene, ethanol) |
Chemical Reactivity
As a malonate ester, diethyl hexylmalonate participates in reactions typical of β-keto esters:
Alkylation
The α-hydrogens are acidic (pKa ~13), enabling deprotonation with strong bases (e.g., NaOEt) to form enolates, which react with alkyl halides .
Hydrolysis and Decarboxylation
Under acidic or basic conditions, hydrolysis yields 2-hexylmalonic acid, which decarboxylates to octanoic acid derivatives .
Macrocyclic Synthesis
In a patented method (US7060818B2), malonate derivatives serve as linkers in macrocyclic tetraamido compounds, highlighting utility in coordination chemistry .
Applications
Pharmaceutical Intermediates
Diethyl hexylmalonate is a precursor in synthesizing branched carboxylic acids and heterocyclic compounds. For example, 4-ethyloctanoic acid, a flavor compound, is derived via alkylation and decarboxylation .
Polymer Chemistry
Its ester groups facilitate use in cross-linking agents for resins and elastomers, enhancing thermal stability .
Agrochemicals
The hexyl chain imparts lipophilicity, making it suitable for pesticide formulations targeting lipid-rich pests .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume